5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole
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Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary greatly depending on the specific substituents attached to the pyrazole ring . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations and arylations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific substituents attached to the pyrazole ring .
Scientific Research Applications
Crystal Correlation and Anticholinesterase Potential of Imidazole Derivatives
Imidazo[1,2-a]pyridine-based derivatives, including structures similar to 5-(3,4-dichlorophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole, have been synthesized and evaluated for their potential in treating heart and circulatory failures. Notably, derivatives with biphenyl side chains have shown promising results as acetylcholinesterase (AChE) inhibitors, with one compound displaying strong inhibition potency. The structural attributes and binding sites relevant to the inhibition were further confirmed through computational molecular docking studies, underscoring the therapeutic potential of these derivatives in pharmaceutical applications (Kwong et al., 2019).
Cytotoxic and Antibacterial Properties of Imidazole-Silver Compounds
Imidazole derivatives have been the basis for synthesizing N-heterocyclic carbene–silver(I) (NHC–silver) acetate complexes, which have demonstrated significant cytotoxicity against breast and renal cancer cell lines. Moreover, these complexes have shown weak to medium antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents (Streciwilk et al., 2014).
Antimicrobial Activity of Imidazole Quaternary Salts
Novel imidazole-based quaternary salts have exhibited notable antibacterial and antifungal activities against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, and others. Certain compounds among these synthesized salts have shown a broad spectrum of activity and low in vivo toxicity in animal models, marking them as potential candidates for further development in antimicrobial treatments (Demchenko et al., 2021).
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary greatly depending on the specific biological activity of the compound . For example, some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S/c1-11-3-6-13(7-4-11)21-16(10-20-17(21)22-2)12-5-8-14(18)15(19)9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNKJAZZMZNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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